Cas no 476004-80-5 (4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane)
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
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- 4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane
- 5-METHYLTHIOPHENE-2-BORONIC ACID PINACOL ESTER
- 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methylthiophene
- 2-methyl-5-(pinacolboryl)thiophene
- 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-[1,3,2]dioxaborolane
- 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxoborolane
- 5-(2-Methylthiophene)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 5-(2-methylthiophene)-4,4,5,5-tetramethyl-1,3,2-dioxoborolane
- OR2393
- 5-Methylthiophene-2-boronic acid, pinacol ester
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(5-methyl-2-thienyl)-
- AMTB677
- LTOLNTYOBPPFLS-UHFFFAOYSA-N
- AB22291
- AB0009145
- ST24032675
- 5-Methyl-2-thiopheneboronic a
- SCHEMBL30846
- CS-0041968
- DS-17400
- MFCD05664108
- 4,4,5,5-tetramethyl-2-(5-methyl-thiophen-2-yl)-[1,3,2]dioxaborolane
- 5-Methylthiophene-2-boronic acid pinacol ester, 95%
- DTXSID80473556
- (5-METHYLTHIOPHEN-2-YL)BORONIC ACID PINACOL ESTER
- BCP30230
- EN300-156336
- 4,4,5,5-tetramethyl-2-(5-methyl-2-thienyl)-1,3,2-dioxaborolane
- 5-METHYLTHIOPHEN-2-BORONIC ACID PINACOL ESTER
- 5-Methylthiophene-2-boronic acid pinacol ester,95%
- 476004-80-5
- SY102349
- Z1336745165
- AKOS015943349
- 5-(2-Methylthiophene)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane
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- MDL: MFCD05664108
- Inchi: 1S/C11H17BO2S/c1-8-6-7-9(15-8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3
- InChI Key: LTOLNTYOBPPFLS-UHFFFAOYSA-N
- SMILES: S1C(C)=CC=C1B1OC(C)(C)C(C)(C)O1
Computed Properties
- Exact Mass: 224.10400
- Monoisotopic Mass: 224.1042311g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.7
Experimental Properties
- Color/Form: No data avaiable
- Density: 0.937 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 308.2℃ at 760 mmHg
- Flash Point: Fahrenheit: 221 ° f
Celsius: 105 ° c - PSA: 46.70000
- LogP: 2.35570
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 38
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Storage Condition:Store long-term at -20°C
- Risk Phrases:R38
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M170511-100g |
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |
476004-80-5 | 95% | 100g |
¥2004.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M170511-1g |
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |
476004-80-5 | 95% | 1g |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M170511-25g |
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |
476004-80-5 | 95% | 25g |
¥536.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M170511-5g |
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |
476004-80-5 | 95% | 5g |
¥134.90 | 2023-09-01 | |
| Chemenu | CM134475-25g |
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |
476004-80-5 | 0.95 | 25g |
$140 | 2021-08-05 | |
| Ambeed | A164313-1g |
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |
476004-80-5 | 97% | 1g |
$14.0 | 2025-04-19 | |
| Ambeed | A164313-5g |
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |
476004-80-5 | 97% | 5g |
$24.0 | 2025-04-19 | |
| Ambeed | A164313-10g |
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |
476004-80-5 | 97% | 10g |
$42.0 | 2025-04-19 | |
| Ambeed | A164313-25g |
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |
476004-80-5 | 97% | 25g |
$101.0 | 2025-04-19 | |
| Ambeed | A164313-100g |
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |
476004-80-5 | 97% | 100g |
$403.0 | 2025-04-19 |
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane Production Method
Production Method 1
1.2 Reagents: Oxygen ; 5 min
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane Raw materials
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane Preparation Products
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4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane (CAS No. 476004-80-5): An Overview
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane (CAS No. 476004-80-5) is a versatile organic compound that has gained significant attention in the fields of synthetic chemistry and medicinal chemistry. This compound is a member of the dioxaborolane family and is characterized by its unique structural features and reactivity. In this article, we will delve into the chemical properties, synthesis methods, applications, and recent research advancements of 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane.
Chemical Structure and Properties
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane is a boronic ester derivative with a molecular formula of C13H18BOS. The compound features a dioxaborolane ring system substituted with two tetramethyl groups and a 5-methylthiophenyl group. The presence of the boron atom in the dioxaborolane ring imparts unique chemical reactivity and stability to the molecule. The thiophene moiety contributes to the compound's aromatic character and electronic properties.
The physical properties of 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane include its solubility in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). It is stable under standard laboratory conditions but can undergo various chemical transformations under specific reaction conditions.
Synthesis Methods
The synthesis of 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely employed in organic synthesis due to its efficiency and versatility. The general synthetic route involves the reaction of a boronic acid or boronic ester with a halide or pseudohalide in the presence of a palladium catalyst and a base.
A typical synthesis protocol for 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane involves the following steps:
- Palladium-catalyzed coupling of 2-bromothiophene with 4,4-dimethoxydibenzylboronate in the presence of potassium acetate.
- Treatment of the resulting intermediate with methyl iodide to introduce the methyl group on the thiophene ring.
- Cyclization to form the dioxaborolane ring using an appropriate base and solvent.
This synthetic approach has been optimized to achieve high yields and purity levels of the final product. Recent advancements in catalytic systems have further improved the efficiency and selectivity of these reactions.
Applications in Medicinal Chemistry
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane has found applications in various areas of medicinal chemistry due to its unique structural features and reactivity. One of the most significant applications is in the development of boron-based drugs for cancer therapy. Boron neutron capture therapy (BNCT) is an emerging treatment modality that utilizes boron-containing compounds to selectively target cancer cells when irradiated with thermal neutrons.
The thiophene moiety in 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane provides additional functionality that can be exploited for drug design. For example, recent studies have shown that compounds containing thiophene groups exhibit enhanced cellular uptake and improved pharmacokinetic properties compared to their non-thiophene counterparts.
In addition to BNCT applications, 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane has been investigated as a building block for synthesizing bioactive molecules. Its reactivity with various functional groups allows for the construction of complex molecular architectures that can be tailored for specific biological targets.
Recent Research Advancements
The field of boron chemistry has seen significant advancements in recent years, driven by the increasing demand for novel therapeutic agents and materials. One notable area of research is the development of boron-containing compounds for targeted drug delivery systems. These systems aim to improve drug efficacy by delivering therapeutic agents directly to diseased tissues while minimizing side effects on healthy cells.
A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of boron-containing compounds derived from 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane. The researchers demonstrated that these compounds exhibited potent antitumor activity against various cancer cell lines. Furthermore,the compounds showed enhanced stability and reduced toxicity compared to traditional chemotherapeutic agents.
In another study,scientists at a leading pharmaceutical company explored the use of dioxaborolanes as scaffolds for designing small molecule inhibitors targeting specific protein-protein interactions (PPIs). The unique structural features of dioxaborolanes allowed for precise modulation of PPIs,opening new avenues for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.
Safety Considerations
Safety is a critical aspect when handling any chemical compound,including 4,4,5,5-tetramethyl - 2 - ( 5 - methylthiophen - 2 - yl ) - 1 , 3 , 2 - dioxaborolane . While this compound is not classified as hazardous or toxic under current regulations,it is important to follow standard laboratory safety protocols when working with it. Proper personal protective equipment (PPE),such as gloves,goggles,and lab coats,should be worn at all times. Additionally,the compound should be stored in a well-ventilated area away from incompatible materials.
In conclusion, 4 , 4 , 5 , 5 - tetramethy l - 2 - ( 5 - methylthiophe n - 2 - yl ) - 1 , 3 , 2 - d ioxab orolan e strong > (CAS No . 476004 - 80 - 5) is a valuable compound with diverse applications in synthetic chemistry and medicinal chemistry . Its unique structure and reactivity make it an attractive candidate for developing novel therapeutic agents . Ongoing research continues to uncover new possibilities for this fascinating molecule . p >
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